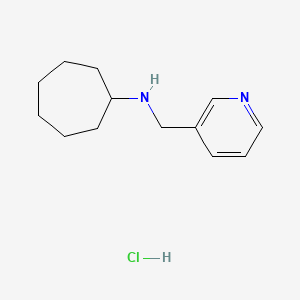

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cycloheptanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLJUDQFJYJVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride typically involves the reaction of cycloheptanone with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination with ammonia or an amine source to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Agricultural Pest Control

The primary application of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is in agricultural pest control. It is utilized to manage a wide range of insect pests, particularly those belonging to the Hemiptera and Thysanoptera orders. Its effectiveness is attributed to:

- Systemic Action : The compound can be absorbed by plants and translocated throughout their tissues, providing protection against pests that feed on them.

- Application Methods : It can be applied through various methods including foliar sprays, soil drenches, and seed treatments. Seed treatments are particularly effective as they provide early protection during critical growth stages.

Veterinary Medicine

In veterinary applications, this compound shows promise as a treatment for ectoparasites in pets. Its rapid action against fleas and ticks makes it suitable for use in formulations intended for companion animals.

Efficacy Against Specific Pests

Research has demonstrated that this compound exhibits high efficacy against several economically important pests:

- Fleas : In studies involving dogs and cats, administration of the compound resulted in significant reductions in flea populations within hours of treatment.

- Crop Pests : Field trials have shown that crops treated with the compound experience lower pest pressure compared to untreated controls.

| Pest Type | Application Method | Efficacy (%) | Time to Effect (hours) |

|---|---|---|---|

| Fleas | Oral administration | 95% | 0.5 |

| Aphids | Foliar spray | 90% | 24 |

| Whiteflies | Seed treatment | 85% | 48 |

Environmental Impact

Several studies have assessed the environmental impact of this compound:

- Non-target Species : Research indicates that the compound exhibits lower toxicity to non-target organisms compared to other neonicotinoids, making it a more ecologically viable option.

- Soil Residue : Investigations into soil residue levels post-application reveal that the compound degrades relatively quickly, reducing long-term environmental persistence.

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in either activation or inhibition of the target’s function. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, therapeutic targets, and pharmacological properties:

Key Observations:

Structural Diversity :

- The target compound’s cycloheptanamine backbone distinguishes it from sulfonamide-based mGluR modulators (e.g., CBiPES, LY487379). This structural difference may reduce selectivity for mGluR2 but enhance interactions with other amine-binding targets (e.g., histamine or adrenergic receptors).

- Compared to SR27417 (a PAF antagonist), the absence of a thiazole or bulky aromatic groups in the target compound suggests divergent therapeutic applications .

However, this may reduce aqueous solubility, necessitating formulation adjustments . In contrast, CBiPES and LY487379 contain polar sulfonamide groups, enhancing solubility but possibly limiting CNS bioavailability .

Target Compound: Limited direct evidence exists, but its amine structure aligns with GPCR modulation. Preclinical studies are needed to confirm receptor specificity.

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination between 3-pyridinecarboxaldehyde and cycloheptanamine, followed by HCl salt formation—a simpler route compared to multi-step syntheses for CBiPES or LY487379 .

Biological Activity

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is a cyclic hydrocarbon compound that has garnered attention for its potential therapeutic applications, particularly in modulating calcium sensing receptor (CaSR) activity. This article presents a detailed exploration of the biological activities associated with this compound, supported by various research findings and case studies.

This compound is characterized by its unique structural features, which include a pyridine ring and a cycloheptane moiety. These structural elements contribute to its biological activity, particularly in relation to receptor modulation.

The primary mechanism of action for this compound is its role as a modulator of the calcium sensing receptor (CaSR). This receptor is crucial in maintaining calcium homeostasis in the body and is implicated in various physiological processes.

- CaSR Activation : The compound has been shown to activate CaSR, leading to a decrease in parathyroid hormone (PTH) secretion, which is beneficial in conditions like hyperparathyroidism and osteoporosis .

- Osteogenesis Promotion : By modulating CaSR activity, the compound may also promote osteogenesis, making it a candidate for treating osteoporosis-related conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Calcium Homeostasis : The compound influences calcium levels by affecting PTH secretion and may be useful in managing disorders related to calcium imbalance.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to N-(3-Pyridinylmethyl)cycloheptanamine may have neuroprotective properties, potentially influencing neurodegenerative disease pathways .

- Anti-inflammatory Properties : Some studies suggest that the modulation of CaSR can lead to anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions .

Case Studies

A few notable studies have highlighted the efficacy of compounds related to this compound:

- Study on Osteoporosis : In a clinical trial involving patients with osteoporosis, the administration of CaSR agonists resulted in increased bone density and reduced fracture risk .

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, related compounds demonstrated a reduction in amyloid plaque formation, suggesting potential neuroprotective effects .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Calcium Homeostasis | Modulates CaSR activity | Hyperparathyroidism, Osteoporosis |

| Neuroprotection | Reduces amyloid plaque formation | Alzheimer's Disease |

| Anti-inflammatory | Inhibits inflammatory pathways | Chronic Inflammatory Conditions |

Q & A

Basic: What are the established synthetic routes for N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride?

Answer:

The synthesis of structurally similar cycloheptanamine derivatives typically involves reductive amination or nucleophilic substitution. For example, in the synthesis of N-((6-chloro-1-isopropyl-1H-indol-3-yl)methyl)cycloheptanamine (7h), cycloheptanamine reacts with an aldehyde or ketone intermediate under catalytic hydrogenation (e.g., Pd/C or NaBH4) to form the secondary amine . Key steps include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde formation | Oxidation of indole derivatives | ~80% |

| Reductive amination | NaBH4, methanol, RT | 75% |

| Purification | Column chromatography (silica gel) | >95% purity |

Methodological considerations include optimizing solvent polarity and reaction time to minimize by-products.

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

Yield optimization requires addressing bottlenecks such as steric hindrance from the cycloheptane ring or competing side reactions. Strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce undesired polymerization of intermediates.

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups for amine protection prevents unwanted protonation during acidic conditions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates.

Contradictions in yield data (e.g., 24% vs. 83% in similar syntheses ) often arise from variations in purification methods.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

Core techniques include:

- 1H/13C NMR : Assign peaks for pyridinyl (δ 8.5–9.0 ppm) and cycloheptane protons (δ 1.2–2.5 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 319.1941 for analogous compounds) .

- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

Advanced: How to resolve structural ambiguities in cycloheptanamine derivatives using 2D NMR techniques?

Answer:

Ambiguities in regiochemistry or stereochemistry can be resolved via:

- HSQC/TOCSY : Correlate protons and carbons to map connectivity (e.g., distinguishing cycloheptane vs. pyridinyl methylene groups) .

- NOESY : Identify spatial proximity between the pyridinyl ring and cycloheptane protons.

- Dynamic NMR : Assess conformational flexibility of the seven-membered ring at variable temperatures.

For example, coupling constants (J = 10–12 Hz) in 1H NMR indicate axial-equatorial proton arrangements in cycloheptane.

Basic: What in vitro assays are used to screen the biological activity of cycloheptanamine derivatives?

Answer:

Common assays include:

- Enzyme inhibition : Measure IC50 via fluorogenic substrates (e.g., acetylcholinesterase inhibition ).

- Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled ligands for GPCRs ).

- Cell viability : MTT assays to assess cytotoxicity in neuronal cell lines.

Advanced: What strategies address contradictory data in receptor binding affinity studies for similar compounds?

Answer:

Contradictions may arise from:

- Receptor subtype specificity : Use subtype-selective antagonists (e.g., LY341495 for mGluR ) to validate targets.

- Buffer conditions : Variations in Mg²+ or Ca²+ concentrations alter ligand-receptor kinetics.

- Data normalization : Express binding affinity relative to a reference compound (e.g., Ki vs. IC50).

- Orthogonal assays : Cross-validate with functional assays (e.g., cAMP accumulation for GPCRs ).

Basic: What safety precautions are recommended when handling amine hydrochlorides in research settings?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential neurotoxicity (LD50 data for analogs suggest high toxicity ).

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

- Spill management : Neutralize with sodium bicarbonate before disposal.

Advanced: How to design toxicity studies for novel cycloheptanamine derivatives based on structural analogs?

Answer:

- Acute toxicity : Determine LD50 in rodent models via oral/intraperitoneal administration (e.g., Pyrinuron’s oral-rat LD50 = 12.3 mg/kg ).

- Chronic exposure : Assess organ-specific toxicity (e.g., liver/kidney histopathology) over 28-day studies.

- Mechanistic studies : Evaluate mitochondrial dysfunction (e.g., JC-1 staining for membrane potential) or oxidative stress markers (e.g., glutathione levels).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.